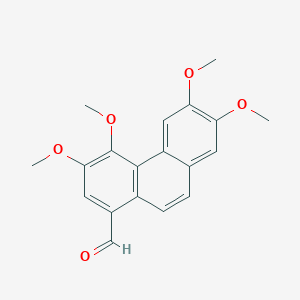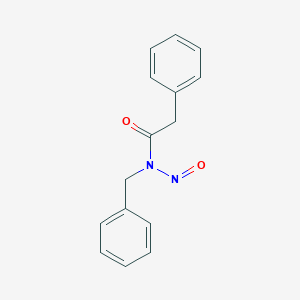
3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of four methoxy groups (-OCH₃) at positions 3, 4, 6, and 7, and an aldehyde group (-CHO) at position 1 on the phenanthrene backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde typically involves the methoxylation of phenanthrene derivatives followed by formylation. One common method includes the use of methoxy-substituted phenanthrene precursors, which undergo formylation using reagents like Vilsmeier-Haack or Duff reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation and formylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under acidic or basic conditions.
Major Products:
Oxidation: 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid.
Reduction: 3,4,6,7-Tetramethoxyphenanthrene-1-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and is used in studying reaction mechanisms and pathways.
Biology: The compound is investigated for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, dyes, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells may be attributed to its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The compound’s methoxy groups may also play a role in modulating its biological activity by affecting its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
- 3,4,8-Trimethoxyphenanthrene-2,5-diol
- 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
Comparison: 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other phenanthrene derivatives. For example, the presence of four methoxy groups and an aldehyde group may enhance its solubility and reactivity in certain chemical reactions, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
63955-83-9 |
|---|---|
Molekularformel |
C19H18O5 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
3,4,6,7-tetramethoxyphenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C19H18O5/c1-21-15-7-11-5-6-13-12(10-20)8-17(23-3)19(24-4)18(13)14(11)9-16(15)22-2/h5-10H,1-4H3 |
InChI-Schlüssel |
JEVIJYLEBNOVKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CC3=C2C(=C(C=C3C=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)


![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)

![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)


![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
